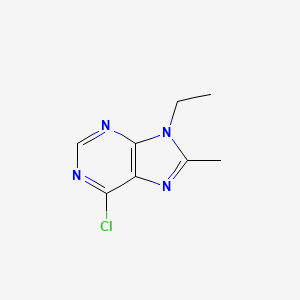

6-Chloro-9-ethyl-8-methyl-9h-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-9-ethyl-8-methyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4. It belongs to the purine family, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly as components of nucleic acids. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 9th position, and a methyl group at the 8th position of the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-ethyl-8-methyl-9H-purine typically involves the chlorination of 9-ethyl-8-methyl-9H-purine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:

- Alkylation of 8-methyl-9H-purine to introduce the ethyl group.

- Chlorination at the 6th position using chlorinating agents.

- Purification through recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-9-ethyl-8-methyl-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 6-amino-9-ethyl-8-methyl-9H-purine or 6-methoxy-9-ethyl-8-methyl-9H-purine can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the effectiveness of purine derivatives, including 6-chloro-9-ethyl-8-methyl-9H-purine, against various cancer cell lines. A notable investigation involved the synthesis of a series of purine derivatives aimed at overcoming drug resistance in cancer therapies. The synthesized compounds exhibited significant cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with some derivatives surpassing the efficacy of established drugs like 5-Fluorouracil and Fludarabine .

Cytotoxicity Evaluation

In vitro biological evaluations using the Sulforhodamine B (SRB) assay demonstrated that certain derivatives exhibited lower IC50 values compared to standard treatments. For instance, compounds derived from this compound showed promising results in inducing apoptosis in cancer cells, indicating their potential as therapeutic agents .

Synthetic Organic Chemistry

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various methodologies, including palladium-catalyzed reactions. For example, one synthetic route involved the reaction of 6-chloro-9-ethyl-8-iodo-9H-purine with boronic acids under specific conditions to yield novel purine derivatives . This approach not only facilitates the creation of new compounds but also allows for the exploration of structure-activity relationships.

Regioselective Functionalization

Another significant application is the regioselective functionalization of purines. Recent advancements have introduced methods for direct C-H cyanation of purines, which can utilize derivatives like this compound as substrates to generate cyanated products with high yields . Such reactions are crucial for developing more complex molecular architectures in drug discovery.

Antifungal and Antiproliferative Activities

Research has also focused on the antifungal properties of purine derivatives. A study synthesized several 6-substituted purines and evaluated their antifungal activities against species such as Bacillus subtilis, Aspergillus niger, and Candida tropicalis. Some compounds demonstrated promising antifungal effects, indicating that modifications at the C6 position can enhance biological activity .

Data Table: Summary of Key Findings

| Application Area | Compound Tested | Target Cells/Organisms | Key Findings |

|---|---|---|---|

| Anticancer | This compound | Huh7, HCT116, MCF7 | Significant cytotoxic activity; lower IC50 than controls |

| Synthetic Methodology | Palladium-catalyzed reactions | N/A | Effective synthesis route for novel purine derivatives |

| Regioselective Functionalization | Various substituted purines | N/A | High yields in C-H cyanation reactions |

| Antifungal | 6-substituted purines | Bacillus subtilis, Aspergillus niger, Candida tropicalis | Promising antifungal activities observed |

Wirkmechanismus

The mechanism of action of 6-Chloro-9-ethyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of nucleic acid functions, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-8-methyl-9H-purine: Lacks the ethyl group at the 9th position.

6-Chloro-9-isopropyl-9H-purine: Contains an isopropyl group instead of an ethyl group.

6-Chloro-9-cyclopentyl-9H-purine: Features a cyclopentyl group at the 9th position.

Uniqueness

6-Chloro-9-ethyl-8-methyl-9H-purine is unique due to the specific combination of substituents on the purine ring. The presence of both an ethyl and a methyl group, along with the chlorine atom, imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

6-Chloro-9-ethyl-8-methyl-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of human phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has implications in various therapeutic areas, including cancer treatment and inflammatory diseases. This article reviews its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10ClN5 and a molecular weight of 201.65 g/mol. Its structure consists of a purine base with an ethyl group at the 9-position and a methyl group at the 8-position, along with a chlorine substituent at the 6-position. This unique arrangement contributes to its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of PI3Kδ. This enzyme plays a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of PI3Kδ can lead to reduced tumor growth and improved outcomes in various cancers.

Inhibition of PI3Kδ

Research indicates that this compound effectively inhibits PI3Kδ activity, which is crucial for the proliferation of certain cancer cells. In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antioxidant Properties

In addition to its role as a PI3Kδ inhibitor, this compound exhibits antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is vital for protecting cellular components from damage and may contribute to its therapeutic effects in inflammatory conditions .

Table 1: Biological Activities of this compound

Case Study: Cancer Treatment

A notable study investigated the effects of this compound on human lymphoma cells. The results indicated a significant reduction in cell proliferation rates when treated with this compound. The study concluded that the compound's ability to inhibit PI3Kδ was directly correlated with its effectiveness in inducing apoptosis in these cells .

Structure-Affinity Relationships

Understanding the structure-affinity relationships of this compound is essential for optimizing its biological activity. Variations in substituents at different positions on the purine ring can alter its affinity for target enzymes like PI3Kδ. For instance, modifications at the 6-position have been shown to enhance inhibitory potency against PI3Kδ, suggesting that further structural optimization could lead to more effective therapeutic agents .

Eigenschaften

Molekularformel |

C8H9ClN4 |

|---|---|

Molekulargewicht |

196.64 g/mol |

IUPAC-Name |

6-chloro-9-ethyl-8-methylpurine |

InChI |

InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3 |

InChI-Schlüssel |

MHGFRRCKBUUXGV-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=NC2=C1N=CN=C2Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.